

An In-depth Technical Guide to Methyl 4-chlorobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-chlorobutyrate**

Cat. No.: **B147174**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 4-chlorobutyrate**, a pivotal chemical intermediate in various synthetic applications, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines common synthetic protocols, and explores its significant role in the development of active pharmaceutical ingredients (APIs).

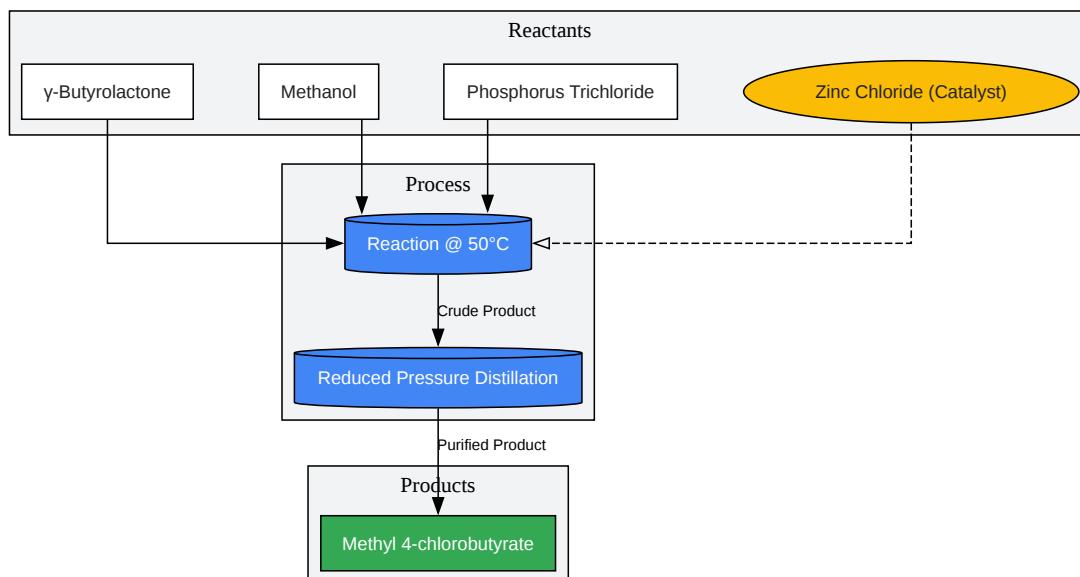
Core Chemical and Physical Properties

Methyl 4-chlorobutyrate, also known as methyl 4-chlorobutanoate, is a carboxylic acid ester with the linear formula $\text{CICH}_2\text{CH}_2\text{CH}_2\text{COOCH}_3$.^[1] It serves as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **Methyl 4-chlorobutyrate**

Property	Value	Reference
Molecular Formula	$C_5H_9ClO_2$	[2] [3] [4] [5]
Molecular Weight	136.58 g/mol	[1] [3] [4] [5]
CAS Number	3153-37-5	[1] [2]
Appearance	Colorless to pale yellow liquid	[3] [6]
Boiling Point	175-176 °C (at 760 mmHg)	[6] [7] [8]
Density	1.12 g/mL at 25 °C	[7] [8]
Refractive Index	$n_{20/D}$ 1.433	[7]
Solubility	Slightly soluble in water; miscible with most organic solvents	[6] [8]
Flash Point	59 °C (138.2 °F) - closed cup	[7]

Synthesis Methodologies


The synthesis of **methyl 4-chlorobutyrate** is critical for its application in further chemical manufacturing. The primary starting material is typically γ -butyrolactone. Below are detailed experimental protocols for its synthesis.

A common and efficient method involves the reaction of γ -butyrolactone with methanol and phosphorus trichloride, using an acidic catalyst.[\[9\]](#) This method is noted for its mild reaction conditions and high yield.[\[9\]](#)

Experimental Protocol:

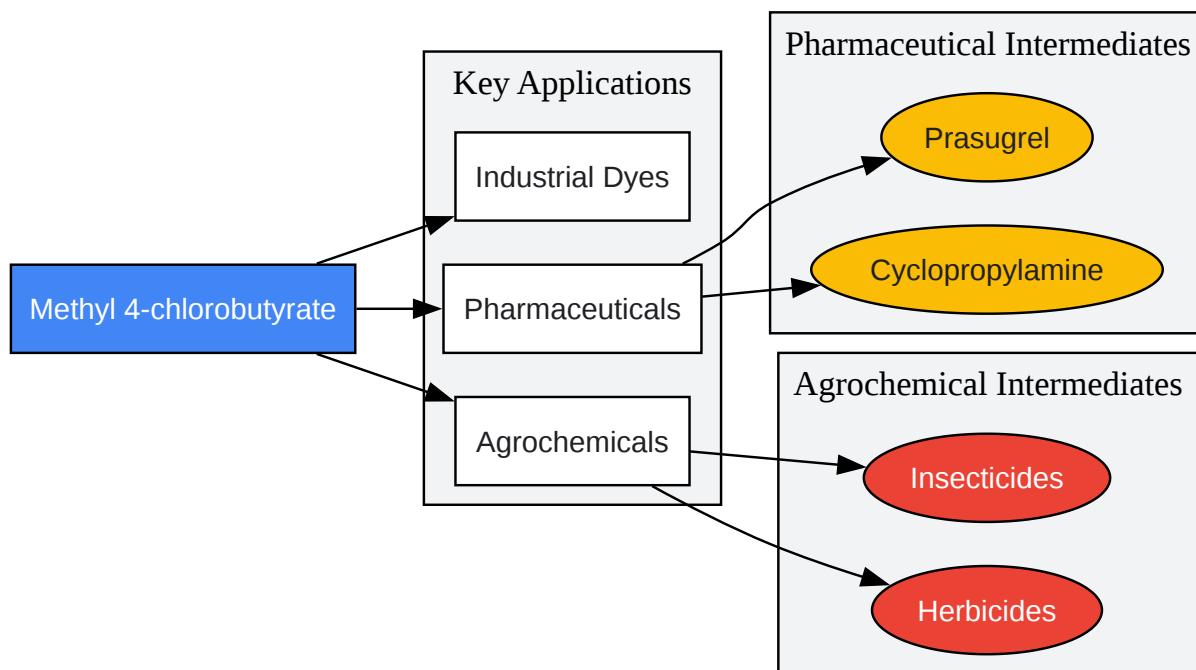
- Reactor Setup: To a 250 mL reactor equipped with a stirrer, add 43 g (0.5 mol) of γ -butyrolactone, 60 mL (1.5 mol) of methanol, and 1.36 g (0.01 mol) of zinc chloride as the acidic catalyst.[\[9\]](#)
- Reagent Addition: Begin stirring and maintain the temperature at 50°C under atmospheric pressure. Add 34.3 g (0.25 mol) of phosphorus trichloride dropwise over a period of 30 minutes.[\[9\]](#)

- Reaction: After the addition is complete, maintain the temperature at 50°C and continue the reaction for 1 hour.[9]
- Purification: Following the reaction, the mixture is subjected to reduced pressure distillation. Collect the fraction at 80-85°C under a pressure of 25 mmHg to obtain pure **methyl 4-chlorobutyrate**.[9] This protocol can achieve yields of over 90%.[9]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **methyl 4-chlorobutyrate**.

An alternative established method utilizes thionyl chloride for the chlorination of γ -butyrolactone, followed by esterification.


Experimental Protocol:

- Chlorination: In a reaction vessel, use zinc chloride as a catalyst and react γ -butyrolactone with thionyl chloride. The reaction is typically maintained at a temperature between 20-50°C for 3-6 hours.[9]
- Esterification: After the initial chlorination step, add methanol to the reaction mixture to facilitate the esterification process, yielding **methyl 4-chlorobutyrate**.[9]
- Workup and Purification: The product is then purified, commonly through distillation, to remove byproducts and unreacted starting materials. This method generally produces yields ranging from 70% to 95%. [9] A significant drawback is the production of sulfur dioxide and hydrochloric acid gas, which require careful handling and disposal.[9]

Applications in Drug Development and Industry

Methyl 4-chlorobutyrate is a crucial intermediate in the synthesis of a variety of commercial products.

- Pharmaceuticals: It is a key building block for several active pharmaceutical ingredients (APIs). Notably, it is an important intermediate in the synthesis of cyclopropylamine, which is a precursor for quinolone antibacterial drugs such as ciprofloxacin and sparfloxacin.[9] It is also used in the manufacturing of APIs for cardiovascular treatments and blood clotting, such as Prasugrel.[10]
- Agrochemicals: The compound serves as an intermediate in the production of certain herbicides and insecticides.[6]
- Industrial Dyes: It finds application as an intermediate in the synthesis of various industrial dyes.[2][11]
- Organic Synthesis: In a broader research context, it is used to introduce the 4-chlorobutyryl moiety into molecules and in the preparation of cyclic compounds like lactones.[6]

[Click to download full resolution via product page](#)

Caption: Major application pathways of **methyl 4-chlorobutyrate**.

Safety and Handling

Methyl 4-chlorobutyrate is classified as a flammable liquid (Category 4).^[6] It is harmful if swallowed and can cause skin and eye irritation.^[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from ignition sources.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-chlorobutyrate = 98 3153-37-5 [sigmaaldrich.com]
- 2. Methyl 4-chlorobutyrate, 98% | Fisher Scientific [fishersci.ca]
- 3. Methyl 4-Chlorobutyrate Manufacturer in Maharashtra - Best Price [moltuslab.net]
- 4. scbt.com [scbt.com]
- 5. Butanoic acid, 4-chloro-, methyl ester | C5H9ClO2 | CID 76612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-Chlorobutyrate [intersurfchem.net]
- 7. Methyl 4-chlorobutyrate = 98 3153-37-5 [sigmaaldrich.com]
- 8. Methyl 4-chlorobutyrate | 3153-37-5 [chemicalbook.com]
- 9. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]
- 10. Methyl 4-chlorobutyrate-3153-37-5 [ganeshremedies.com]
- 11. Methyl 4-chlorobutyrate,Liquid Methyl 4-chlorobutyrate Suppliers [moltuslab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-chlorobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147174#methyl-4-chlorobutyrate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com